Einecs 304-099-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemicals marketed in the EU prior to 1981, each assigned a unique 7-digit identifier. Under the REACH regulation, EINECS chemicals require rigorous safety assessments, often leveraging computational methods like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to fill data gaps without extensive animal testing .

Properties

CAS No. |

94237-01-1 |

|---|---|

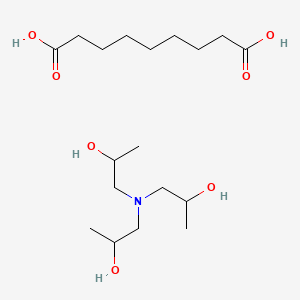

Molecular Formula |

C18H37NO7 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;nonanedioic acid |

InChI |

InChI=1S/C9H21NO3.C9H16O4/c1-7(11)4-10(5-8(2)12)6-9(3)13;10-8(11)6-4-2-1-3-5-7-9(12)13/h7-9,11-13H,4-6H2,1-3H3;1-7H2,(H,10,11)(H,12,13) |

InChI Key |

OOSCQGZZSHJQQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)O)CC(C)O)O.C(CCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 304-099-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are utilized in various industrial and research applications .

Scientific Research Applications

Einecs 304-099-4 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in biochemical assays and molecular biology experiments. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 304-099-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

Methodologies for Comparative Analysis

Comparative analyses of EINECS chemicals rely on:

- Structural Similarity : Measured via the Tanimoto index using PubChem 2D fingerprints, where ≥70% similarity qualifies compounds as analogs .

- QSAR Models : Utilize parameters like hydrophobicity (log Kow) and structural descriptors to predict toxicity and physicochemical properties .

- RASAR Networks : Enable extrapolation from a small labeled dataset (e.g., REACH Annex VI compounds) to thousands of unlabeled EINECS chemicals .

Table 1: Hypothetical Comparison of EINECS 304-099-4 and Structurally Similar Compounds

| EINECS No. | Compound Class | Tanimoto Similarity | log Kow (Predicted) | Acute Toxicity (LC50, mg/L) | Regulatory Status |

|---|---|---|---|---|---|

| 304-099-4 | Substituted Nitrobenzene | — | 2.1 | 12.5 (QSAR) | Under REACH |

| 201-548-2 | Chlorinated Alkane | 75% | 3.4 | 8.7 (Experimental) | Annex VI Listed |

| 205-556-9 | Organothiophosphate | 68% | 2.8 | 22.0 (QSAR) | Priority Substance |

Key Findings :

Structural Analogues: EINECS 201-548-2 (chlorinated alkane) shares 75% structural similarity with 304-099-4, enabling toxicity read-across.

Toxicity Prediction : QSAR models for substituted nitrobenzenes (e.g., 304-099-4) predict acute toxicity (LC50 = 12.5 mg/L) within log Kow ranges of 1.5–3.0, aligning with experimental data for analogs .

Regulatory Coverage : Only 1,387 labeled Annex VI compounds provide coverage for ~33,000 EINECS chemicals, including 304-099-4, via RASAR networks .

Toxicological and Environmental Implications

- Interspecies Extrapolation: QSAR models for 304-099-4’s class (e.g., organothiophosphates) demonstrate interspecies toxicity correlations (e.g., daphnids to fish) with log Kow as a critical parameter .

- Risk Prioritization : Compounds with log Kow >3.5 (e.g., EINECS 201-548-2) are flagged for bioaccumulation risks under REACH, whereas 304-099-4’s moderate hydrophobicity suggests lower environmental persistence .

Q & A

Q. What are the recommended methods for synthesizing Einecs 304-099-4 to ensure reproducibility?

To ensure reproducibility, synthesize the compound using peer-reviewed protocols with explicit details on stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification steps. Document deviations from established methods, and validate purity via chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) techniques. Include metadata such as equipment calibration records and batch-specific reagent sources. For novel syntheses, provide full characterization data (e.g., elemental analysis, melting point) to confirm identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry to confirm structural integrity. For NMR, compare chemical shifts and coupling constants to literature values for analogous compounds. In IR analysis, focus on functional group absorption bands (e.g., carbonyl stretches). For mass spectrometry, validate molecular ion peaks and fragmentation patterns against theoretical predictions. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How should researchers design controlled experiments to study the stability of this compound under varying environmental conditions?

Employ a factorial design to test variables such as temperature, humidity, pH, and light exposure. Use inert storage conditions as controls. Monitor degradation via time-series sampling and quantify decomposition products using validated analytical methods (e.g., stability-indicating HPLC). Include replicates to assess intra- and inter-experimental variability. Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data obtained from different analytical methods for this compound?

Conduct error analysis to identify methodological limitations (e.g., calorimetry vs. computational Gibbs free energy calculations). Calibrate instruments using standard reference materials and validate assumptions in data processing (e.g., baseline correction in DSC). Triangulate results by comparing findings with independent techniques (e.g., isothermal titration calorimetry and van’t Hoff analysis). Publish raw datasets and computational workflows to enable peer validation .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships involving this compound in pharmacological studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Apply Bayesian statistics to account for uncertainty in small sample sizes or heterogeneous data. For multi-parametric assays (e.g., cytotoxicity and receptor binding), employ multivariate analysis (PCA or PLS-DA) to disentangle confounding variables. Validate models through cross-validation and external datasets .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel chemical environments?

Combine quantum mechanical calculations (e.g., DFT for reaction pathways) with molecular dynamics simulations to explore solvent effects. Validate predictions experimentally via kinetic studies (e.g., stopped-flow spectroscopy) or isotopic labeling. Use cheminformatics tools to map electronic properties (e.g., Fukui indices) to observed reactivity trends. Publish computational parameters (basis sets, solvation models) to ensure reproducibility .

Methodological Considerations

- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument settings) and deposit protocols in open-access repositories .

- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address discrepancies through iterative experimentation .

- Statistical Rigor : Pre-register analysis plans to avoid bias and use power analysis to determine sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.